molecular formula C7H8O4 B12899247 Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl- CAS No. 98546-44-2

Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-

Cat. No.: B12899247
CAS No.: 98546-44-2
M. Wt: 156.14 g/mol
InChI Key: ZFNVYEFXAKTRIT-UHFFFAOYSA-N
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Description

6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is a complex organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its unique bicyclic structure, which includes two fused furan rings. The presence of the methylene group at the 6A position further distinguishes it from other furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a multi-step process. One common method includes the dearomatization of a furan ring via electrocyclic ring-closure. This process can be facilitated by various catalysts and reagents. For instance, a mixture of furan-2-yl-methanol derivatives, DABCO (1,4-diazabicyclo[2.2.2]octane), and dry dichloromethane (DCM) can be used . The reaction is carried out under a nitrogen atmosphere at room temperature until the starting material is fully consumed, as monitored by thin-layer chromatography (TLC). The product is then purified using flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group, facilitated by bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a fully saturated furan derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted furans.

Scientific Research Applications

6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

98546-44-2

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

6a-methyl-3a,4-dihydro-3H-furo[2,3-b]furan-2,5-dione

InChI

InChI=1S/C7H8O4/c1-7-4(2-5(8)10-7)3-6(9)11-7/h4H,2-3H2,1H3

InChI Key

ZFNVYEFXAKTRIT-UHFFFAOYSA-N

Canonical SMILES

CC12C(CC(=O)O1)CC(=O)O2

Origin of Product

United States

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